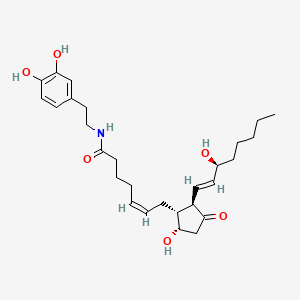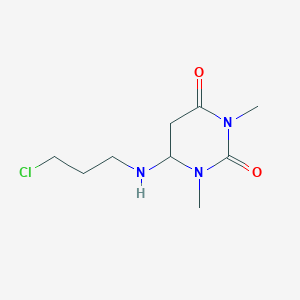
6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione typically involves the chlorination of 6-(3-hydroxypropyl)amino-1,3-dimethyluracil using thionyl chloride. This reaction is carried out under controlled conditions to achieve high yield and purity. The process is advantageous as it avoids the use of carcinogenic solvents like 1,2-dichloroethane, making it more environmentally friendly and suitable for industrial production .
Análisis De Reacciones Químicas
6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding uracil derivative
Aplicaciones Científicas De Investigación
6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of antihypertensive drugs like urapidil.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The chloropropylamino group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may act as an inhibitor or modulator of certain biological processes .
Comparación Con Compuestos Similares
6-(3-Chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
6-(3-Hydroxypropylamino)-1,3-dimethyluracil: This compound is a precursor in the synthesis of 6-(3-Chloropropylamino)-1,3-dimethyluracil and lacks the chloropropyl group.
6-Chloro-1,3-dimethyluracil: This compound has a similar uracil core but differs in the substituents attached to the ring.
Urapidil: An antihypertensive drug that shares structural similarities with 6-(3-Chloropropylamino)-1,3-dimethyluracil, highlighting its potential therapeutic applications
Propiedades
Fórmula molecular |
C9H16ClN3O2 |
|---|---|
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
6-(3-chloropropylamino)-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H16ClN3O2/c1-12-7(11-5-3-4-10)6-8(14)13(2)9(12)15/h7,11H,3-6H2,1-2H3 |
Clave InChI |
KVGNXCHZAKYWNI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CC(=O)N(C1=O)C)NCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B12354743.png)
![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B12354755.png)
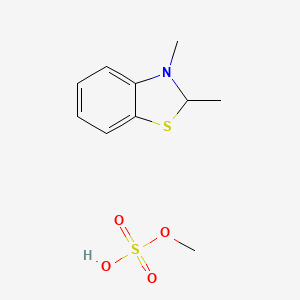

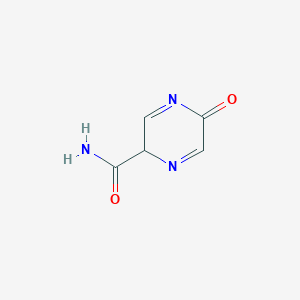
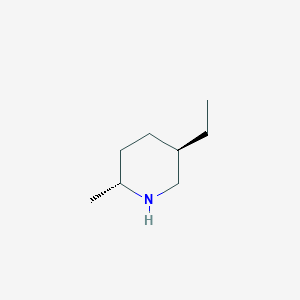
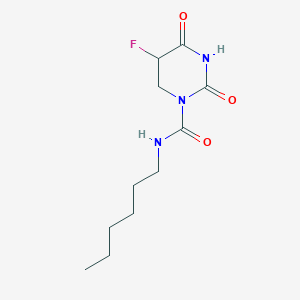
![N-[5-[3-(benzenesulfonamido)phenyl]pyrazolidin-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B12354801.png)
![5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3H-pyridine-3-carbonitrile](/img/structure/B12354802.png)

![rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans](/img/structure/B12354810.png)
![(3E)-5-Fluoro-4-imino-3-[5-(4-methylpiperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]-4,4a-dihydroquinolin-2(3H)-one](/img/structure/B12354826.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-1,2,3,3a,4,7a-hexahydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12354831.png)
